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molecular formula C7H6F2 B038592 3,5-Difluorotoluene CAS No. 117358-51-7

3,5-Difluorotoluene

Cat. No. B038592
M. Wt: 128.12 g/mol
InChI Key: YISYUYYETHYYMD-UHFFFAOYSA-N
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Patent
US07405218B2

Procedure details

A mixture of 1-bromomethyl-3,5-difluoro-benzene (75 g, 0.362 mol), Pd/C (5%, 5 g), and sodium acetate (208 g, 2.54 mol) in ether (300 mL) was treated with hydrogen gas (50 psi) in a Parr shaker for 2 days. The mixture was filtered through Celite and the organic solution washed three times with saturated aqueous sodium bicarbonate solution. The aqueous layers were washed with ether and the combined organic layers dried (MgSO4), filtered, and partially concentrated by evaporation using a cold water bath. The volatile product was obtained as a mixture with ether and the ratio (˜3:2, ether:product, g:g) calculated based on 1H NMR integration to determine actual yield (45.5 g, 0.355 mol, 98%) of product for scaling reagents in the ensuing reaction. 1H NMR (400 MHz, CDCl3) δ 2.25 (s, 3H), 6.51-6.56 (m, 1H), 6.58-6.60 (m, 2H) ppm.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[CH:4]=1.C([O-])(=O)C.[Na+].[H][H]>CCOCC.[Pd]>[F:9][C:7]1[CH:8]=[C:3]([CH3:2])[CH:4]=[C:5]([F:10])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrCC1=CC(=CC(=C1)F)F
Name
Quantity
208 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the organic solution washed three times with saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The aqueous layers were washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The volatile product was obtained as a mixture with ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.355 mol
AMOUNT: MASS 45.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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